O-glutaroyl-L-carnitine

Descripción general

Descripción

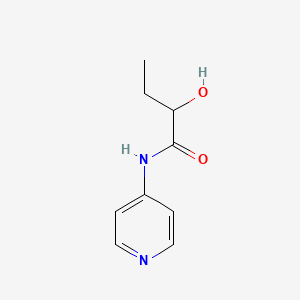

O-glutaroyl-L-carnitine, also known as glutarylcarnitine, is an acylcarnitine. More specifically, it is a glutaric acid ester of carnitine . Acylcarnitines were first discovered more than 70 years ago . It is believed that there are more than 1000 types of acylcarnitines in the human body .

Synthesis Analysis

The synthesis of L-carnitine has been achieved through metabolic engineering of Escherichia coli. L-carnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host .

Molecular Structure Analysis

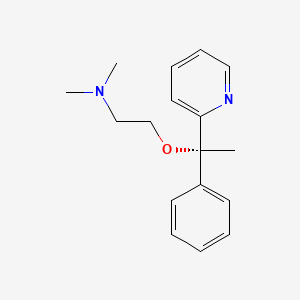

The molecular formula of O-glutaroyl-L-carnitine is C12H21NO6 . The average mass is 275.298 Da and the monoisotopic mass is 275.136902 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of O-glutaroyl-L-carnitine include an average mass of 275.298 Da and a monoisotopic mass of 275.136902 Da . The molecule has 7 H bond acceptors and 2 H bond donors .

Aplicaciones Científicas De Investigación

Biochemical Analysis

Glutarylcarnitine is used in ultra-HPLC (UHPLC)–tandem mass spectrometry (MS/MS) methods for the selective and quantitative analysis of acylcarnitines in human biological fluids such as urine, plasma, and cerebrospinal fluid. This is crucial for diagnosing and monitoring patients with metabolic disorders .

Newborn Screening

It plays a central role in newborn screening programs to identify, confirm, and monitor patients with organic acidemias and fatty acid oxidation disorders through acylcarnitine profile analysis .

Metabolic Profiling

This compound is utilized in metabolic profiling techniques to generate a qualitative “profile” of acylcarnitines, which can help in understanding the metabolic state of an individual .

Diagnosis and Management of Metabolic Disorders

Elevated levels of glutarylcarnitine in body tissues are indicative of certain metabolic disorders, such as glutaric acidemia type I, and can be detected by tandem mass spectrometry. This information is used for diagnosis and management .

Clinical Research

In clinical research, the concentration of glutarylcarnitine in blood and urine is measured to evaluate the effectiveness of interventions in patients with metabolic disorders like GA1 .

Safety And Hazards

The safety data sheet for glutaroyl carnitine suggests that if inhaled or ingested, or in case of skin or eye contact, appropriate first aid measures should be taken, including moving the person to fresh air, giving artificial respiration, washing off with soap and water, flushing eyes with water, and rinsing mouth with water .

Propiedades

IUPAC Name |

(3R)-3-(4-carboxybutanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJAXUYOQLTISD-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747861 | |

| Record name | (3R)-3-[(4-Carboxybutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutarylcarnitine | |

CAS RN |

102636-82-8 | |

| Record name | Glutarylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102636-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(4-Carboxybutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)

![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)